1-[(1-Phenylmethoxycarbonylazetidin-3-yl)methyl]triazole-4-carboxylic acid
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Description
The compound “1-[(1-Phenylmethoxycarbonylazetidin-3-yl)methyl]triazole-4-carboxylic acid” is a complex organic molecule. It is a derivative of 1,2,4-triazole-3-carboxylic acid . The molecule contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . It also has an azetidine ring, which is a four-membered cyclic amine .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a triazole ring, a carboxylic acid group, and an azetidine ring with a phenylmethoxycarbonyl substituent . The exact molecular structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Future Directions
Triazole derivatives have been the focus of much research due to their wide range of biological activities . Future research could focus on exploring the biological activities of “1-[(1-Phenylmethoxycarbonylazetidin-3-yl)methyl]triazole-4-carboxylic acid” and its potential applications in medicine or other fields.
Properties
IUPAC Name |
1-[(1-phenylmethoxycarbonylazetidin-3-yl)methyl]triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c20-14(21)13-9-19(17-16-13)8-12-6-18(7-12)15(22)23-10-11-4-2-1-3-5-11/h1-5,9,12H,6-8,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMGONMZRRBNBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)CN3C=C(N=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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